molecular formula C13H24O3 B1198594 oxiran-2-ylmethyl 7,7-dimethyloctanoate CAS No. 71206-09-2

oxiran-2-ylmethyl 7,7-dimethyloctanoate

Cat. No.: B1198594
CAS No.: 71206-09-2
M. Wt: 228.33 g/mol
InChI Key: FIWHJQPAGLNURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

oxiran-2-ylmethyl 7,7-dimethyloctanoate can be synthesized through the esterification of tert-decanoic acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where tert-decanoic acid and glycidol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

oxiran-2-ylmethyl 7,7-dimethyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

oxiran-2-ylmethyl 7,7-dimethyloctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 7,7-dimethyloctanoate involves the reactivity of the oxirane ring. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

  • Glycidyl neodecanoate
  • Glycidyl 2-ethylhexanoate
  • Glycidyl laurate

Uniqueness

oxiran-2-ylmethyl 7,7-dimethyloctanoate is unique due to its specific structure, which combines the properties of an ester and an epoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields .

Properties

CAS No.

71206-09-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxiran-2-ylmethyl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H24O3/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3

InChI Key

FIWHJQPAGLNURC-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

Canonical SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

1621678-70-3

Synonyms

2-oxiranylmethyl 2-ethyl-2,5-dimethylhexanoate
Cardura E10
tert-decanoic acid oxiranylmethyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.